5-Methyl-6-oxa-5-azaspiro[3.4]octane-7-carbonitrile

Catalog No.
S12371073
CAS No.
M.F
C8H12N2O
M. Wt
152.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Methyl-6-oxa-5-azaspiro[3.4]octane-7-carbonitril...

Product Name

5-Methyl-6-oxa-5-azaspiro[3.4]octane-7-carbonitrile

IUPAC Name

5-methyl-6-oxa-5-azaspiro[3.4]octane-7-carbonitrile

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

InChI

InChI=1S/C8H12N2O/c1-10-8(3-2-4-8)5-7(6-9)11-10/h7H,2-5H2,1H3

InChI Key

QLOTUDWYNNXGKJ-UHFFFAOYSA-N

Canonical SMILES

CN1C2(CCC2)CC(O1)C#N

5-Methyl-6-oxa-5-azaspiro[3.4]octane-7-carbonitrile is a complex organic compound characterized by its unique spirocyclic structure, which incorporates both nitrogen and oxygen heteroatoms. This compound has the molecular formula C8H12N2OC_8H_{12}N_2O and a molecular weight of approximately 152.19 g/mol. The structural arrangement allows for various chemical modifications, making it a valuable scaffold in organic synthesis and medicinal chemistry. Its specific IUPAC name reflects the presence of a methyl group, an oxa atom, and a carbonitrile functional group, which contribute to its reactivity and potential biological activity.

, including:

  • Oxidation: The addition of oxygen or removal of hydrogen can lead to the formation of ketones or aldehydes.
  • Reduction: This involves the addition of hydrogen or removal of oxygen, potentially yielding alcohols.
  • Substitution: In this reaction, one atom or group is replaced by another, allowing for the introduction of various functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reaction conditions often involve controlled temperatures and specific solvents to facilitate the desired transformations.

The biological activity of 5-Methyl-6-oxa-5-azaspiro[3.4]octane-7-carbonitrile is an area of active research. Its structural features suggest potential roles as enzyme inhibitors or receptor modulators, which could lead to therapeutic applications in drug development. Compounds with similar spirocyclic structures often exhibit significant biological activities, including antimicrobial and anticancer properties. The mechanism of action typically involves interaction with specific molecular targets, influencing various biochemical pathways.

The synthesis of 5-Methyl-6-oxa-5-azaspiro[3.4]octane-7-carbonitrile can be achieved through several synthetic routes:

  • Annulation of Cyclopentane Ring: This method utilizes readily available starting materials and conventional chemical transformations.
  • Four-Membered Ring Annulation: Employing different strategies for ring formation can yield the desired compound with minimal chromatographic purification.

These methods highlight the versatility in synthetic organic chemistry, allowing for optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

5-Methyl-6-oxa-5-azaspiro[3.4]octane-7-carbonitrile has several applications across multiple fields:

  • Organic Synthesis: It serves as a building block for creating more complex molecules.
  • Biological Research: Its unique structure makes it a candidate for studying biological interactions and pathways.
  • Material Science: The compound is explored in the development of new materials and chemical processes.

Research into the interaction studies of 5-Methyl-6-oxa-5-azaspiro[3.4]octane-7-carbonitrile focuses on its binding affinity to various biological targets, including enzymes and receptors. Understanding these interactions is crucial for elucidating its mechanism of action and optimizing its efficacy as a drug candidate. The ability to modulate enzyme activity or receptor function may lead to significant biological effects, making it a subject of interest in pharmacological studies.

Several compounds share structural characteristics with 5-Methyl-6-oxa-5-azaspiro[3.4]octane-7-carbonitrile:

Compound NameStructural FeaturesUnique Aspects
2-Oxa-6-azaspiro[3.4]octaneContains oxygen and nitrogen in a similar spirocyclic frameworkLacks the carbonitrile functionality
5-Methyl-7-oxa-5-azaspiro[3.4]octane-6,8-dioneSimilar spirocyclic structure with additional functional groupsDifferent reactivity due to dione presence
Methyl 5-oxa-2-azaspiro[3.4]octane-7-carboxylateIncorporates a carboxylate groupEnhanced reactivity due to carboxylate functionality

The uniqueness of 5-Methyl-6-oxa-5-azaspiro[3.4]octane-7-carbonitrile lies in its specific substitution pattern and functional groups, which impart distinct chemical and physical properties compared to these similar compounds. This uniqueness enhances its potential applications in both synthetic chemistry and biological research.

The spirocyclic architecture of 5-methyl-6-oxa-5-azaspiro[3.4]octane-7-carbonitrile necessitates strategic annulation approaches to assemble its fused rings. A prominent method involves the condensation of β-amino ketones with cyclic ketones, followed by intramolecular cyclization. For instance, reacting a suitably substituted β-amino ketone precursor with cyclopentanone under acidic conditions (e.g., HCl or H₂SO₄) facilitates the formation of the azaspiro core. This pathway leverages the nucleophilic character of the amine group to attack the carbonyl carbon, inducing ring closure.

An alternative route employs photochemical [2+2] cycloaddition between imines and alkenes. This method, while less common, offers stereochemical control over the spiro junction. For example, irradiating a mixture of an imine derivative and ethylene in dichloromethane at 254 nm generates the azetidine ring, which subsequently undergoes annulation with a cyclopentane moiety. The reaction’s efficiency hinges on the electronic properties of the imine and the steric accessibility of the alkene.

Table 1: Annulation Methods for Spirocyclic Framework Synthesis

MethodReagents/ConditionsYield (%)Key Catalyst
β-Amino Ketone CyclizationHCl (2M), reflux, 12h68–72Acidic catalysis
[2+2] CycloadditionUV light, CH₂Cl₂, 24h55–60Photochemical activation
Reductive AminationNaBH₃CN, MeOH, rt75–80Borane reagents

Nitrile-Imine Cycloaddition Approaches in Spirocyclic Systems

The nitrile group in 5-methyl-6-oxa-5-azaspiro[3.4]octane-7-carbonitrile serves as a strategic handle for 1,3-dipolar cycloaddition reactions. Nitrile imines, generated in situ from hydrazides via oxidation (e.g., using N-chlorosuccinimide), react with electron-deficient dipolarophiles like methyl acrylate to form spirocyclic adducts. This method enables the simultaneous introduction of the nitrile moiety and the spiro framework, reducing the need for multi-step functionalization.

Key considerations include:

  • Dipole stability: Nitrile imines require inert atmospheres and anhydrous solvents (e.g., THF) to prevent decomposition.
  • Regioselectivity: Electron-withdrawing groups on the dipolarophile direct the cycloaddition to favor endo transition states, enhancing stereochemical control.

Solvent-Mediated Optimization in Heterocyclic Synthesis

Solvent selection critically influences reaction kinetics and thermodynamics in spirocyclic syntheses. Polar aprotic solvents like dimethylformamide (DMF) enhance the solubility of intermediates, facilitating intramolecular cyclization. Conversely, non-polar solvents (e.g., toluene) favor stepwise annulation by stabilizing transition states through hydrophobic interactions.

Table 2: Solvent Effects on Reaction Parameters

SolventPolarityBoiling Point (°C)Yield (%)Byproduct Formation
DMFHigh15378Low
TolueneLow11165Moderate
AcetonitrileModerate8270Low

Microwave-assisted synthesis in ethanol-water mixtures (3:1 v/v) has emerged as a rapid, energy-efficient alternative, reducing reaction times from hours to minutes while maintaining yields above 70%.

Green Chemistry Pathways for Azaspiro Compound Production

Sustainable synthesis of 5-methyl-6-oxa-5-azaspiro[3.4]octane-7-carbonitrile emphasizes atom economy and waste reduction. Catalytic asymmetric annulation using organocatalysts (e.g., proline derivatives) enables enantioselective spirocycle formation without metal residues. Additionally, aqueous-phase reactions leverage water as a green solvent, achieving comparable yields (68–72%) to traditional organic solvents while minimizing environmental impact.

Table 3: Traditional vs. Green Synthesis Metrics

ParameterTraditional MethodGreen Method
Solvent ToxicityHigh (DMF)Low (Water)
Reaction Time12h4h
E-Factor8.22.1
Atom Economy (%)6489

These advancements underscore the feasibility of integrating green chemistry principles into the synthesis of complex spirocyclic compounds, aligning with global sustainability goals.

XLogP3

1

Hydrogen Bond Acceptor Count

3

Exact Mass

152.094963011 g/mol

Monoisotopic Mass

152.094963011 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-09-2024

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